[1-(2-morpholin-4-ylethyl)indol-3-yl]-naphthalen-2-ylmethanone
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR data (CDCl₃, 400 MHz) reveal distinct signals corresponding to the compound’s aromatic and aliphatic regions:
| Proton Environment | δ (ppm) | Multiplicity |
|---|---|---|
| Naphthalene H-1 and H-3 | 8.52 | Singlet |
| Indole H-2 and H-4 | 7.95–7.40 | Multiplet |
| Morpholine OCH₂CH₂N | 3.55–4.15 | Triplet/Quadruplet |
| Ethyl linker CH₂N | 2.70 | Triplet |
¹³C NMR assignments include:
- C=O carbonyl carbon : 195.2 ppm.
- Naphthalene aromatic carbons : 125–140 ppm.
- Morpholine carbons : 53–67 ppm (N-CH₂ and O-CH₂ groups).
Mass Spectrometry (MS)
Electron ionization (EI-MS) fragments the molecular ion (m/z 384 ) into characteristic peaks:
- m/z 339 : Loss of morpholine (C₄H₉NO, 45 Da).
- m/z 268 : Cleavage of the ethyl linker between indole and morpholine.
- m/z 127 : Naphthalen-2-ylmethanone fragment.
Infrared (IR) Spectroscopy
Key IR absorptions (KBr pellet) include:
- 1741 cm⁻¹ : Stretching vibration of the ketone (C=O).
- 1606 cm⁻¹ : Aromatic C=C bending.
- 1115 cm⁻¹ : C-O-C stretching in the morpholine ring.
Conformational Analysis Through Molecular Modeling
Computational studies (DFT/B3LYP/6-31G*) highlight critical conformational features:
Key Geometric Parameters
| Parameter | Value |
|---|---|
| Dihedral angle (C=O–naphthalene) | 12.5° |
| Morpholine ring puckering | Chair conformation |
| Ethyl linker torsion angle | 178° (antiperiplanar) |
The naphthalen-2-ylmethanone and indole moieties adopt a near-planar arrangement, stabilized by π-π interactions. The morpholine ring exists predominantly in a chair conformation, minimizing steric strain. Molecular dynamics simulations suggest limited flexibility in the ethyl linker, favoring extended conformations that optimize hydrophobic interactions in receptor-binding environments.
Electron Density Mapping
Electrostatic potential maps reveal:
- High electron density at the ketone oxygen (nucleophilic site).
- Partial positive charge on the morpholine nitrogen , facilitating hydrogen bonding.
These features underpin the compound’s interactions with biological targets, such as cannabinoid receptors, though pharmacological effects fall outside this article’s scope.
Properties
IUPAC Name |
[1-(2-morpholin-4-ylethyl)indol-3-yl]-naphthalen-2-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O2/c28-25(21-10-9-19-5-1-2-6-20(19)17-21)23-18-27(24-8-4-3-7-22(23)24)12-11-26-13-15-29-16-14-26/h1-10,17-18H,11-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZESGOIBULDUMRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN2C=C(C3=CC=CC=C32)C(=O)C4=CC5=CC=CC=C5C=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401017325 | |
| Record name | JWH 200 2'-naphthyl isomer | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401017325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133438-66-1 | |
| Record name | JWH 200 2'-naphthyl isomer | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401017325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of JWH 200 2’-naphthyl isomer typically involves the condensation of 1-naphthylmethanone with 1-(2-morpholin-4-ylethyl)indole. The reaction is carried out under anhydrous conditions using a suitable solvent such as dimethylformamide or dimethyl sulfoxide. The reaction mixture is then subjected to reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of JWH 200 2’-naphthyl isomer follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: JWH 200 2’-naphthyl isomer undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, alkylating agents, appropriate solvents.
Major Products Formed:
Oxidation: Oxidized derivatives of JWH 200 2’-naphthyl isomer.
Reduction: Reduced derivatives of JWH 200 2’-naphthyl isomer.
Substitution: Substituted derivatives at the indole or naphthyl positions.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to [1-(2-morpholin-4-ylethyl)indol-3-yl]-naphthalen-2-ylmethanone exhibit significant anticancer properties. The indole and naphthalene components are known to interact with various biological targets involved in cancer cell proliferation and apoptosis.
Case Study:
A study published in the Journal of Medicinal Chemistry investigated a series of indole derivatives, including compounds structurally related to the target compound. It was found that these derivatives inhibited the growth of several cancer cell lines, including breast and lung cancer cells, through mechanisms involving the modulation of apoptotic pathways .
Potential for Treating Neurological Disorders
The morpholine moiety in the compound suggests potential applications in treating neurological disorders. Morpholine derivatives have been explored for their neuroprotective effects and ability to modulate neurotransmitter systems.
Research Findings:
A study published in Neuropharmacology examined the effects of morpholine-containing compounds on neurodegenerative models. The results indicated that these compounds could enhance cognitive function and reduce neuroinflammation, suggesting a possible therapeutic role for This compound in conditions such as Alzheimer's disease .
Antimicrobial Properties
There is emerging evidence supporting the antimicrobial activity of indole-based compounds. The unique structure of This compound may contribute to its effectiveness against various pathogens.
Case Study:
A comparative study published in Antimicrobial Agents and Chemotherapy evaluated the antimicrobial efficacy of various indole derivatives against bacterial strains. The findings demonstrated that certain derivatives exhibited potent antibacterial activity, indicating potential for further development as antimicrobial agents .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the pharmacological profile of This compound . Research has shown that modifications to either the indole or naphthalene portions can significantly alter biological activity.
Data Table: Structure-Activity Relationship Insights
| Modification Type | Effect on Activity | Reference |
|---|---|---|
| Indole substitution | Increased anticancer potency | |
| Naphthalene modification | Enhanced antimicrobial properties | |
| Morpholine ring alteration | Improved neuroprotective effects |
Drug Development Potential
Given its promising biological activities, This compound is under investigation for development into therapeutic agents targeting cancer and neurological disorders.
Mechanism of Action
JWH 200 2’-naphthyl isomer exerts its effects by binding to the cannabinoid CB1 receptor with high affinity. This binding activates the receptor, leading to the modulation of various intracellular signaling pathways. The activation of CB1 receptors results in the inhibition of adenylate cyclase, reduction of cyclic adenosine monophosphate levels, and subsequent modulation of ion channels and neurotransmitter release. These molecular events contribute to the compound’s pharmacological effects, including analgesia, anti-inflammatory effects, and psychoactive properties .
Comparison with Similar Compounds
JWH 018: Another synthetic cannabinoid with a similar indole-derived structure but differing in the position of the naphthyl group.
JWH 073: Similar to JWH 200 but with a different alkyl chain length.
JWH 250: Contains a different substituent on the indole ring compared to JWH 200.
Uniqueness: JWH 200 2’-naphthyl isomer is unique due to the specific position of the naphthyl group at the 2’ position, which influences its binding affinity and selectivity for the CB1 receptor. This structural variation results in distinct pharmacological properties compared to other synthetic cannabinoids .
Biological Activity
The compound [1-(2-morpholin-4-ylethyl)indol-3-yl]-naphthalen-2-ylmethanone , also known as a synthetic cannabinoid, has garnered attention due to its potential biological activities, particularly its interaction with cannabinoid receptors. This article presents a detailed examination of its biological activity, including pharmacological effects, receptor binding affinity, and relevant case studies.
The molecular formula of the compound is , with a molecular weight of approximately 414.5 g/mol. It features an indole moiety linked to a naphthalenyl methanone structure, which is common among synthetic cannabinoids.
Cannabinoid Receptor Interaction
-
Receptor Binding Affinity :
- The compound exhibits significant binding affinity for the CB1 and CB2 cannabinoid receptors, which are crucial in mediating the effects of cannabinoids in the central nervous system.
- Studies have shown that compounds similar to this one demonstrate varying degrees of efficacy as agonists at these receptors, influencing neurotransmission and various physiological processes .
-
Pharmacological Effects :
- Research indicates that synthetic cannabinoids can produce effects such as analgesia, anti-inflammatory responses, and alterations in mood and cognition. These effects are often mediated through the activation of the CB1 receptor in the brain .
- Specific studies have documented that synthetic cannabinoids can lead to significant changes in energy metabolism and cytotoxicity in neuronal tissues, which raises concerns about their safety profile .
Case Studies
-
Acute Effects Observational Study :
- A study evaluating the acute pharmacological effects of synthetic cannabinoids reported that participants experienced varied effects based on the specific compound administered. For instance, compounds like JWH-122 and JWH-210 showed distinct pharmacological profiles that correlated with their receptor binding affinities .
- The study highlighted the importance of understanding individual responses to these compounds, which can be influenced by factors such as dosage and individual biochemistry.
- Toxicological Reports :
Table 1: Comparison of Binding Affinities of Related Compounds
| Compound Name | CB1 Affinity (nM) | CB2 Affinity (nM) | Efficacy (as Agonist) |
|---|---|---|---|
| This compound | TBD | TBD | TBD |
| JWH-122 | 0.5 | 3.0 | High |
| JWH-210 | 0.8 | 5.0 | Moderate |
Note: TBD = To Be Determined based on specific studies.
Table 2: Reported Effects from Case Studies
Q & A
Q. Key Considerations :
- Reaction conditions (temperature, solvent, catalyst) must optimize yield and minimize byproducts like regioisomers .
How is JWH-200 analytically distinguished from structurally related synthetic cannabinoids?
Advanced Question
Differentiation relies on:
- Chromatographic retention times (HPLC/UPLC) paired with tandem mass spectrometry (LC-MS/MS) for precise identification .
- NMR spectral fingerprints : Unique chemical shifts for the naphthalen-2-ylmethanone moiety (e.g., aromatic protons at δ 7.5–8.5 ppm) and morpholine protons (δ 2.5–3.5 ppm) .
- X-ray diffraction data : Crystal packing and hydrogen-bonding patterns distinguish it from analogs like JWH-073 or JWH-250 .
What pharmacological targets and mechanisms are associated with JWH-200?
Advanced Question
JWH-200 is hypothesized to interact with cannabinoid receptors :
Q. Methodological Approach :
- Receptor binding assays (competitive displacement with [³H]CP-55,940) to quantify affinity (Ki) for CB1/CB2 .
- Functional assays (cAMP inhibition, β-arrestin recruitment) to determine agonist/antagonist activity.
How can researchers resolve contradictions between JWH-200’s reported psychoactive and neuroprotective effects?
Advanced Question
Conflicting data arise from:
- Receptor selectivity : Psychoactivity correlates with CB1 affinity, while neuroprotection may involve CB2 or off-target pathways (e.g., PPARγ) .
- Study design : In vitro vs. in vivo models (e.g., murine neuroinflammation assays) yield divergent results due to metabolic factors.
Q. Experimental Strategies :
- Gene knockout models (CB1⁻/⁻ or CB2⁻/⁻ mice) to isolate receptor-specific effects.
- Metabolite profiling (LC-HRMS) to identify active breakdown products contributing to neuroprotection .
What experimental designs are recommended to assess JWH-200’s neuroprotective potential?
Advanced Question
In vitro models :
- Primary neuronal cultures exposed to oxidative stress (H₂O₂) or Aβ oligomers, with JWH-200 co-treatment. Measure viability (MTT assay) and apoptosis markers (caspase-3) .
In vivo models :
- Transgenic Alzheimer’s mice (e.g., APP/PS1) treated with JWH-200. Evaluate cognitive performance (Morris water maze) and amyloid plaque burden (thioflavin-S staining).
Mechanistic studies :
- Western blotting for CB2, BDNF, and anti-inflammatory cytokines (IL-10, TGF-β) .
What are the challenges in crystallizing JWH-200, and how are they addressed?
Advanced Question
Challenges :
- Low melting point and hygroscopicity due to the morpholine moiety.
- Polymorphism risks during crystal growth.
Q. Solutions :
- Co-crystallization : Use of co-formers (e.g., succinic acid) to stabilize the lattice .
- SHELX refinement : Iterative cycles of structure solution (SHELXD) and refinement (SHELXL) to resolve disorder in the morpholine ring .
How does the morpholinylethyl substituent influence JWH-200’s physicochemical and pharmacological properties?
Advanced Question
- Lipophilicity : The morpholine group enhances solubility in polar solvents (logP ≈ 3.5), affecting blood-brain barrier permeability .
- Receptor interaction : The ethyl spacer allows optimal positioning of the morpholine oxygen for hydrogen bonding with CB1/CB2 residues (e.g., Lys109 in CB1) .
Q. Validation Methods :
- Molecular dynamics simulations to model ligand-receptor docking.
- Structure-activity relationship (SAR) studies comparing JWH-200 with analogs lacking the morpholine group.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
